N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, an imidazo[2,1-b]thiazole core, and a p-tolyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved by reacting a thiazole derivative with an appropriate imidazole precursor under acidic or basic conditions.
Introduction of the p-tolyl group: This step involves the substitution of a hydrogen atom on the imidazo[2,1-b]thiazole core with a p-tolyl group using a suitable electrophilic aromatic substitution reaction.
Attachment of the pyridin-3-ylmethyl group: The final step involves the alkylation of the imidazo[2,1-b]thiazole core with a pyridin-3-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- N-(pyridin-4-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- N-(pyridin-3-ylmethyl)-2-(6-(m-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both pyridine and imidazo[2,1-b]thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-4-6-16(7-5-14)18-12-24-17(13-26-20(24)23-18)9-19(25)22-11-15-3-2-8-21-10-15/h2-8,10,12-13H,9,11H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUWDCPJNUFNNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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